molecular formula C10H21NO B058374 1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol CAS No. 116239-69-1

1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol

Cat. No. B058374
M. Wt: 171.28 g/mol
InChI Key: RODCOBMHVFUNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol, also known as PAC, is a cyclic amine that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of 1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol is not fully understood, but it is believed to act as a dopamine receptor agonist, thereby increasing dopamine levels in the brain. This increase in dopamine has been shown to improve motor function and cognitive performance in animal models.

Biochemical And Physiological Effects

1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol has been shown to have a number of biochemical and physiological effects, including the ability to improve motor function, enhance cognitive performance, and reduce inflammation in the brain. Additionally, 1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol has been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol in lab experiments is its relatively simple synthesis method, which makes it readily available for use in a variety of applications. However, one limitation is that 1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol can be difficult to purify, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol. One area of interest is the development of new synthetic methods for 1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol and to determine its potential as a therapeutic agent for the treatment of neurological disorders. Finally, research is needed to explore the potential use of 1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol in other fields, such as catalysis and materials science.
Conclusion:
In conclusion, 1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol is a cyclic amine that has shown promise in a variety of scientific research applications. Its ability to improve motor function, enhance cognitive performance, and reduce inflammation in the brain make it a potentially useful therapeutic agent for the treatment of neurological disorders. While there are some limitations to its use in lab experiments, further research is needed to fully understand its potential and to explore new applications for this intriguing compound.

Synthesis Methods

1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol can be synthesized via a multi-step process involving the reaction of cyclohexanone with formaldehyde and ammonium acetate, followed by reduction with sodium borohydride and subsequent alkylation with 2-bromo-2-methylpropane. The resulting product is then hydrolyzed to yield 1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol.

Scientific Research Applications

1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol has been studied for its potential use as a chiral auxiliary in asymmetric synthesis, as well as for its ability to act as a ligand in metal-catalyzed reactions. Additionally, 1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol has shown promise as a potential therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

CAS RN

116239-69-1

Product Name

1-(Aminomethyl)-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(aminomethyl)-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-8(2)9-5-3-4-6-10(9,12)7-11/h8-9,12H,3-7,11H2,1-2H3

InChI Key

RODCOBMHVFUNAU-UHFFFAOYSA-N

SMILES

CC(C)C1CCCCC1(CN)O

Canonical SMILES

CC(C)C1CCCCC1(CN)O

synonyms

Cyclohexanol,1-(aminomethyl)-2-(1-methylethyl)-(9CI)

Origin of Product

United States

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